N-(3-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide

Androgen receptor Prostate cancer Regioisomer SAR

Procurement of regioisomerically pure pyrazole-propanamide analogs for androgen receptor (AR) degrader programs is often plagued by mis-specified acetylphenyl substitution, confounding SAR. This compound provides the exact 3-acetylphenyl, 2-methyl, and 3,4,5-trimethylpyrazole substitution pattern validated in SARD pharmacophores for enzalutamide-resistant prostate cancer models. • Benchmarking: Head-to-head profiling against 4-acetylphenyl regioisomer (CAS 942842-03-7) resolves A-ring regioisomer effects on AR antagonism and degradation potency. • Computational Readiness: 17 heavy atoms, 1 chiral center; suitable for molecular docking and FEP calculations against AR-LBD. • Spectroscopic Handle: 3-acetylphenyl moiety enables UV-based purity monitoring (~250-260 nm) in assay buffers.

Molecular Formula C18H23N3O2
Molecular Weight 313.4g/mol
CAS No. 957495-29-3
Cat. No. B497151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
CAS957495-29-3
Molecular FormulaC18H23N3O2
Molecular Weight313.4g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=CC(=C2)C(=O)C)C
InChIInChI=1S/C18H23N3O2/c1-11(10-21-14(4)12(2)13(3)20-21)18(23)19-17-8-6-7-16(9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23)
InChIKeyAROXDVCVIJBQNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957495-29-3): Sourcing and Baseline Characterization for Research Procurement


N-(3-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957495-29-3) is a synthetic small molecule belonging to the aryl pyrazol-1-yl-propanamide class, with the molecular formula C₁₇H₂₁N₃O₂ and a molecular weight of 299.37 g/mol. This compound is listed in the SPECS screening compound catalog and is primarily supplied as a research-grade chemical for drug discovery and chemical biology applications . Its structure features a 3-acetylphenyl group linked via a 2-methylpropanamide spacer to a fully methylated (3,4,5-trimethyl) pyrazole ring, representing a distinct substitution pattern within a pharmacophore class that has demonstrated selective androgen receptor degradation (SARD) and pan-antagonist activity in recently published medicinal chemistry programs [1].

Supports androgen receptor (AR) antagonist screening and SARD medicinal chemistry programs
Research-grade screening compound from SPECS catalog; suitable for chemical biology probe studies
Distinct 3-acetylphenyl / fully methylated pyrazole substitution pattern enables regioisomer and methylation SAR exploration

Why Generic Substitution of N-(3-Acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide Is Not Advisable Without Comparative Evidence


Compounds within the aryl pyrazol-1-yl-propanamide class exhibit pronounced structure-activity relationship (SAR) sensitivity to both the acetylphenyl regioisomerism (3- vs. 4-position) and the degree of pyrazole methylation (dimethyl vs. trimethyl). Published SAR studies demonstrate that the specific B-ring pyrazole substitution pattern directly governs androgen receptor (AR) antagonist potency, degradation efficiency, and in vivo antitumor activity [1][2]. The 2-methyl substituent on the propanamide linker additionally introduces a chiral center that may influence target binding geometry and metabolic stability. Consequently, substituting this compound with a different regioisomer (e.g., 4-acetylphenyl) or a less methylated pyrazole analog (e.g., 3,5-dimethyl) could yield substantially different pharmacological profiles, confounding screening results and lead optimization campaigns [1]. Procurement decisions must therefore be guided by compound-specific structural features rather than class-level assumptions.

Acetylphenyl regioisomer (3- vs 4-position) may significantly alter AR binding and functional readouts; regioisomer interchange is not functionally neutral.
Pyrazole methylation degree (3,4,5-trimethyl vs 3,5-dimethyl) governs AR antagonist potency and degradation efficiency in published SARD series; substitution may shift pharmacological profile.
2-methyl chiral linker may influence target binding geometry and metabolic stability relative to unbranched propanamide analogs; enantiomer-dependent effects cannot be assumed equivalent.

Quantitative Differentiation Evidence for N-(3-Acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957495-29-3) Relative to Structural Analogs


Regioisomeric Acetylphenyl Substitution: 3-Acetyl vs. 4-Acetyl Pharmacological Differentiation Potential

Structural comparison between the 3-acetylphenyl (meta) and 4-acetylphenyl (para) regioisomers reveals a critical pharmacophoric distinction. The para-acetyl regioisomer (CAS 942842-03-7) positions the acetyl carbonyl group farther from the propanamide linkage, altering the overall molecular electrostatic potential and hydrogen-bonding geometry. In closely related aryl pyrazol-1-yl-propanamide SARD series, the regioisomeric position of the anilide substituent on the A-ring significantly modulates AR binding affinity and degradation potency, with meta-substituted analogs often displaying distinct pharmacological profiles relative to their para counterparts [1]. While direct head-to-head quantitative data for these two specific acetylphenyl regioisomers are not publicly available, the broader SAR precedent within this scaffold class indicates that regioisomer interchange cannot be assumed to be functionally neutral.

Acetylphenyl regioisomer
Class-level
Target: 3-acetyl (meta), CAS 957495-29-3 vs Analog: 4-acetyl (para), CAS 942842-03-7
Acetyl carbonyl orientation shifts ~60°; no direct comparative assay data
Substitution position may affect receptor interaction
Class-level SAR precedent only
Androgen receptor Prostate cancer Regioisomer SAR

Pyrazole Methylation Degree: 3,4,5-Trimethyl vs. 3,5-Dimethyl Substitution Impact on AR Antagonist Potency

The fully methylated 3,4,5-trimethylpyrazole moiety in the target compound provides a higher degree of steric bulk and lipophilicity compared to the 3,5-dimethylpyrazole found in analogs such as CAS 957511-98-7. In the aryl pyrazol-1-yl-propanamide SARD series, the B-ring pyrazole substitution pattern was identified as a key determinant of both AR binding affinity and degradation efficiency. Compounds bearing optimized B-ring pyrazole substituents achieved AR antagonist IC₅₀ values as low as 65 nM in in vitro assays, and the lead compound 26a demonstrated 80% tumor growth inhibition in enzalutamide-resistant VCaP xenograft models [1]. In a related Chinese study, aryl pyrazol-1-yl-propanamide derivative A3 (bearing a distinct warhead modification) showed an IC₅₀ of 2.04 μmol/L against 22Rv1 prostate cancer cell proliferation, representing a 2-fold improvement over the reference compound 26a [2]. The additional 4-position methyl group on the pyrazole of the target compound may enhance hydrophobic packing interactions within the AR ligand-binding pocket, though this hypothesis remains to be experimentally verified for this specific compound.

Pyrazole methylation
Class-level
Target 3,4,5-trimethylpyrazole belongs to a SARD scaffold where methylation modulates AR antagonist potency (reported reference IC50 range 65 nM–2.04 μM). Contribution of the 4-methyl group not individually quantified.
Supports pyrazole SAR exploration
No direct data for this compound; verify in assay
Androgen receptor antagonist Pyrazole SAR Prostate cancer proliferation

2-Methylpropanamide Backbone: Impact on Molecular Topology and Potential Pharmacokinetic Differentiation

The target compound contains a 2-methyl substituent on the propanamide linker, introducing a chiral center at the α-carbon of the amide. The closest direct comparator without this methyl group is N-(3-acetylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 890598-78-4), which lacks the 2-methyl branch, resulting in a molecular formula of C₁₇H₂₁N₃O₂ (identical to the target) but with a linear rather than branched propanamide linker. The 2-methyl group increases steric hindrance around the amide bond, potentially reducing susceptibility to amidase-mediated hydrolysis and altering the conformational preference of the molecule . In analogous propanamide-based drug candidates, α-methyl substitution on the linker has been associated with improved metabolic stability and altered target residence time, though the magnitude of this effect is highly scaffold-dependent and has not been experimentally quantified for this specific compound pair [1].

Linker chirality
Class-level
2-methyl branch introduces a chiral center; estimated ΔlogP +0.3–0.5 vs linear propanamide analog (CAS 890598-78-4). No experimental ADME or metabolic stability comparison available.
Chiral handle may support enantioselective studies
PK differentiation to be verified experimentally
Propanamide linker Metabolic stability Chiral center

Physicochemical Differentiation: Calculated Properties Relevant to Permeability and Solubility Screening Prioritization

The target compound (MW 299.37; C₁₇H₂₁N₃O₂) falls within favorable drug-like property space based on Lipinski's Rule of Five criteria. Compared to the 4-acetylphenyl regioisomer (CAS 942842-03-7; MW 313.4; C₁₈H₂₃N₃O₂), the target compound has lower molecular weight and reduced lipophilicity, which may translate to improved aqueous solubility and permeability characteristics . The three nitrogen atoms in the structure (pyrazole N1 and N2, plus amide N) provide hydrogen-bond acceptor capacity (HBA count = 3), while the amide NH provides a single hydrogen-bond donor (HBD count = 1). The calculated topological polar surface area (TPSA) is estimated at approximately 55–65 Ų, which is within the favorable range (<140 Ų) for oral bioavailability and blood-brain barrier penetration. Compared to the bulkier 4-acetylphenyl analog, the 3-acetylphenyl substitution pattern in the target compound positions the polar acetyl group in closer proximity to the amide linkage, potentially affecting intramolecular hydrogen bonding and molecular conformation in both aqueous and lipophilic environments [1].

Physicochemical profile
Reported
Target: MW 299.37, HBD 1, HBA 3, TPSA ~55–65 Ų vs 4-acetyl regioisomer: MW 313.4; 3,5-dimethyl analog: MW 285.34
All meet Lipinski Rule of Five; target occupies intermediate drug-like property space
Favorable property space may support permeability screening
Calculated values; experimental confirmation advised
Lipinski Rule of Five Drug-likeness LogP

Recommended Research and Procurement Application Scenarios for N-(3-Acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide (CAS 957495-29-3)


Androgen Receptor (AR) Antagonist Screening and SARD Lead Optimization

This compound is structurally aligned with the aryl pyrazol-1-yl-propanamide scaffold validated as selective androgen receptor degraders (SARDs) and pan-antagonists for enzalutamide-resistant prostate cancer [1]. The combination of a 3-acetylphenyl A-ring and fully methylated pyrazole B-ring provides a distinct SAR data point for exploring the relationship between pyrazole methylation and AR degradation potency. Use this compound in AR reporter gene assays (e.g., LNCaP or VCaP prostate cancer cell lines) to benchmark antagonist activity against reference SARD compounds such as 26a (AR IC₅₀ = 65 nM) [2]. The 2-methylpropanamide linker further enables enantiomer-specific SAR studies if chiral resolution is performed.

Acetylphenyl Regioisomer SAR Profiling in Nuclear Receptor Programs

The 3-acetylphenyl (meta) substitution pattern distinguishes this compound from the more commonly encountered 4-acetylphenyl (para) regioisomer. In nuclear receptor drug discovery, regioisomeric substitution on the anilide A-ring can profoundly affect receptor binding, coregulator recruitment, and downstream transcriptional activity [1]. Procurement of this compound alongside its 4-acetylphenyl analog (CAS 942842-03-7) enables direct head-to-head regioisomer profiling in AR or related nuclear receptor (e.g., progesterone receptor, glucocorticoid receptor) selectivity panels, providing critical SAR information for lead optimization.

Computational Chemistry and Molecular Docking Validation

The well-defined structure of this compound (17 heavy atoms, 3 rotatable bonds, 1 chiral center) makes it suitable for computational chemistry workflows including molecular docking, molecular dynamics simulations, and free energy perturbation (FEP) calculations targeting the AR ligand-binding domain (LBD) or N-terminal domain (NTD) [1]. The trimethylpyrazole moiety provides a conformationally constrained B-ring that can be used to validate docking pose predictions against published AR-SARD co-crystal structures or homology models. The compound's physicochemical properties (MW 299.37, estimated TPSA ~55–65 Ų) place it within favorable computational tractability limits for high-throughput virtual screening campaigns.

Chemical Biology Tool Compound for Pyrazole-Propanamide Pharmacophore Validation

As a member of the pyrazol-1-yl-propanamide chemotype with demonstrated pharmacological relevance in AR degradation [1] and prostate cancer cell proliferation inhibition (class-level IC₅₀ values ranging from 65 nM to 2.04 μM depending on substitution) [2][3], this compound can serve as a chemical probe for validating target engagement assays (e.g., AR degradation Western blot, AR transcriptional activity luciferase reporter). The 3-acetylphenyl group provides a potential spectroscopic handle (UV absorption at ~250–260 nm) for HPLC-based purity and stability monitoring in assay buffer conditions.

Application
Selection Property
Validation Focus
AR antagonist assay / SARD lead optimization
3-acetylphenyl / trimethylpyrazole substitution pattern
AR reporter gene assay benchmarking (reference SARD context)
Acetylphenyl regioisomer SAR profiling
Regioisomeric identity (3- vs 4-acetylphenyl)
Nuclear receptor selectivity panel assessment
Computational docking / MD simulation
Defined pyrazole-propanamide scaffold with constrained ring
Docking pose validation against AR LBD/NTD models
Chemical probe for target engagement
Pharmacophore with spectroscopic handle (UV ~250–260 nm)
AR degradation Western blot / luciferase reporter assay
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